1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone
Description
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is a piperazine-based ethanone derivative featuring a 2-amino-5-bromo-substituted benzoyl group. This structure combines a piperazine ring (a six-membered heterocycle with two nitrogen atoms) with an acetyl group (ethanone) and a benzoyl moiety modified with bromine and amino substituents.
Properties
Molecular Formula |
C13H16BrN3O2 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
1-[4-(2-amino-5-bromobenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16BrN3O2/c1-9(18)16-4-6-17(7-5-16)13(19)11-8-10(14)2-3-12(11)15/h2-3,8H,4-7,15H2,1H3 |
InChI Key |
GSHGDOSGPGCZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Chiral N-Aryl Piperazine Formation
According to a United States patent (US7091349B2), a practical synthesis of N-aryl piperazines with chiral side chains is achieved by:
- Dialkylation of an aniline derivative with chloroethanol to form a diol intermediate.
- Conversion of the diol to a dimesylate intermediate, which serves as a good leaving group.
- Cyclization with a chiral 2-amino alcohol (e.g., 2-amino-1-propanol or alaninol) to form the piperazine ring, preserving chirality.
- Subsequent deprotection and acylation steps to introduce benzoyl groups.
Preparation of the 2-Amino-5-bromo-benzoyl Moiety
Synthesis of 2-Amino-5-bromo-benzoyl Precursors
A Chinese patent (CN110746345B) describes a synthetic method for 2-(2-amino-5-bromo-benzoyl) derivatives, which are key intermediates for the target compound. The method involves:
- Starting from 4-bromo-2-bromomethylphenol.
- Protection of the phenol group using 2-methoxyethoxymethyl chloride (MEMCl) in an aprotic solvent to yield 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene.
- Reaction with trimethyl borate in the presence of a catalyst to form a boric acid intermediate.
- This route avoids hazardous reagents like n-butyllithium and extremely low temperatures, making it safer and more suitable for industrial production.
- Mild reaction conditions.
- No need for high temperature or special equipment.
- High yield and simple purification.
Reaction scheme summary:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Phenol protection | MEMCl, aprotic solvent | MEM-protected bromomethyl phenol |
| Borate formation | Trimethyl borate, catalyst | Boric acid intermediate |
This intermediate can then be further elaborated to the benzoyl group bearing amino and bromo substituents.
Coupling of Piperazine and Benzoyl Moieties
Acylation of Piperazine Nitrogen
From the literature (Figshare source), the acylation of piperazine derivatives with benzoyl groups is performed under controlled conditions:
- Use of lithium hexamethyldisilazide (LiHMDS) as a base to deprotonate the piperazine nitrogen.
- Reaction with benzoyl esters or acid derivatives bearing substituents such as amino and bromo groups.
- Purification by silica gel chromatography or preparative HPLC to isolate the pure acylated product.
Typical reaction conditions and yields:
| Reagent/Base | Acylating Agent | Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| Lithium hexamethyldisilazide | Substituted benzoyl ester | Room temperature, 24 h | 22-74% | Silica gel chromatography |
This method allows for the introduction of various substituted benzoyl groups onto the piperazine nitrogen, including the 2-amino-5-bromo-benzoyl moiety.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and amino groups on the benzene ring can participate in further substitution reactions.
Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Acylation: CH3COCl/AlCl3
Nucleophilic Substitution: Various nucleophiles under basic conditions
Major Products: The major products formed from these reactions include substituted benzoyl derivatives and piperazine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Piperazine-ethanone derivatives are highly tunable scaffolds. Key comparisons include:
Antipsychotic Activity
- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Exhibits anti-dopaminergic and anti-serotonergic activity with reduced catalepsy. The methoxy group enhances serotonin receptor affinity, while biphenyl improves CNS penetration. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical predictors of antidopaminergic activity .
- Target Compound: The 2-amino-5-bromo-benzoyl group may similarly modulate receptor selectivity.
Antiparasitic Activity
- Pyridine-based UDO and UDD (): Inhibit Trypanosoma cruzi CYP51. Substituents like trifluoromethyl groups improve metabolic stability and target binding .
- Target Compound : The bromine atom may offer steric or electronic effects akin to trifluoromethyl groups, but the absence of pyridine rings could limit CYP51 inhibition.
Antifungal Activity
- Azo dye ligand APEHQ (): Metal complexes of 1-(4-aminophenyl)-2-(piperazin-1-yl)ethanone show enhanced antifungal activity compared to the ligand alone. The amino group facilitates metal coordination, improving efficacy .
Physicochemical Properties
Melting Points and Solubility
Structural Modifications and Bioactivity
Biological Activity
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and neuropharmacological activities.
Chemical Structure
The chemical structure of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone can be represented as follows:
This compound features a piperazine ring substituted with a 2-amino-5-bromobenzoyl group, which is critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoyl-piperazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) indicating their effectiveness.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 46.9 | Antibacterial |
| Compound B | 7.8 | Antifungal |
The presence of the bromine atom in the phenyl ring is often correlated with enhanced antimicrobial activity, suggesting that halogenation plays a crucial role in the efficacy of these compounds .
Anticancer Activity
1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone has been evaluated for its anticancer properties. Studies indicate that compounds with similar structures inhibit cell proliferation in various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
A notable study reported the following IC50 values for various cancer cell lines:
These findings suggest that the compound may effectively target specific pathways involved in cancer cell survival and proliferation.
Neuropharmacological Activity
The potential neuropharmacological effects of 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone are also noteworthy. Compounds with piperazine structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Preliminary studies suggest that this compound may act as an antagonist at muscarinic receptors, which could have implications for treating neurological disorders such as schizophrenia and depression .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study examined a series of piperazine derivatives, revealing that modifications at the benzoyl position significantly influenced antimicrobial potency against multi-drug resistant strains.
- Cancer Cell Line Studies : In vitro assays on HeLa cells showed that treatment with piperazine derivatives resulted in significant decreases in viable cell counts after 48 and 72 hours, indicating time-dependent cytotoxic effects.
- Neuropharmacological Effects : Animal models treated with similar piperazine compounds demonstrated altered behavior patterns consistent with changes in dopaminergic activity, suggesting potential therapeutic applications in neuropsychiatric disorders.
Q & A
Basic: What are the standard synthetic routes for 1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone?
Answer:
The compound is typically synthesized via nucleophilic acyl substitution. A general procedure involves reacting 1-(4-fluorobenzyl)piperazine derivatives with substituted benzoyl chlorides in dichloromethane (DCM) under basic conditions (e.g., -diisopropylethylamine). Purification is achieved via crystallization with diethyl ether or flash chromatography . For brominated analogs, bromophenyl intermediates (e.g., 2-bromophenyl methanone) are coupled to the piperazine core, followed by characterization using H NMR and elemental analysis .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., similar piperazine derivatives in ).
- NMR spectroscopy : Confirms proton environments (e.g., δ 7.30–7.56 ppm for aromatic protons in brominated analogs) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- Elemental analysis : Ensures stoichiometric consistency (e.g., C 57.21%, H 4.75%, N 7.44% for brominated derivatives) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Solvent selection : Replace DCM with tetrahydrofuran (THF) to enhance solubility of intermediates.
- Catalyst screening : Test palladium catalysts for Suzuki-Miyaura coupling in brominated analogs.
- Temperature control : Lower reaction temperatures (0–5°C) to minimize side reactions during acylation.
- Statistical optimization : Use Design of Experiments (DoE) to analyze interactions between solvent polarity, base strength, and reaction time .
Advanced: How should researchers address conflicting biological activity data in antimicrobial assays?
Answer:
- Assay validation : Confirm cytotoxicity thresholds using MTT assays and negative controls.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.
- Orthogonal assays : Compare results across disk diffusion, broth microdilution, and time-kill assays.
- Structural analogs : Cross-reference with compounds like N-[2-chloro-5-(trifluoromethyl)phenyl] derivatives to isolate substituent effects .
Advanced: What theoretical frameworks guide the design of derivatives for kinase inhibition?
Answer:
- Structure-activity relationships (SAR) : Map the bromo and amino groups’ roles in binding ATP pockets (e.g., fluorine or methyl substitutions in enhance selectivity).
- Molecular docking : Use AutoDock Vina to simulate interactions with tyrosine kinase domains (e.g., hydrophobic interactions with piperazine rings).
- Pharmacophore modeling : Identify essential motifs (e.g., benzoyl-piperazine scaffold) using tools like Schrödinger’s Phase .
Advanced: How to resolve discrepancies between NMR and mass spectrometry data?
Answer:
- Impurity analysis : Perform HPLC-MS to detect byproducts (e.g., dehalogenated species in brominated compounds).
- Degradation studies : Incubate samples under stress conditions (heat, light) to identify labile functional groups.
- Isotopic labeling : Use C-labeled precursors to trace unexpected fragmentation patterns in MS .
Advanced: What computational methods predict the compound’s reactivity in aqueous environments?
Answer:
- Density Functional Theory (DFT) : Calculate hydrolysis activation energies for the benzoyl-piperazine bond.
- Molecular dynamics (MD) : Simulate solvation dynamics in explicit water models (TIP3P) to assess stability.
- pKa prediction : Tools like MarvinSketch estimate protonation states affecting solubility and reactivity .
Basic: What are the compound’s potential applications in medicinal chemistry?
Answer:
- Kinase inhibition : Piperazine-benzoyl scaffolds show affinity for tyrosine kinases (e.g., EGFR, VEGFR) .
- Antimicrobial agents : Structural analogs exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- CNS drug development : Piperazine derivatives modulate serotonin and dopamine receptors in preclinical models .
Advanced: How to design a SAR study for bromine substitution?
Answer:
- Variation of substituents : Synthesize analogs with Cl, F, or NO at the 5-position of the benzoyl ring.
- Biological profiling : Compare IC values in enzymatic assays (e.g., kinase inhibition) and cellular uptake studies.
- Computational correlation : Use QSAR models to link electronic parameters (Hammett σ) with bioactivity .
Advanced: What methodologies ensure reproducibility in multi-step syntheses?
Answer:
- Inline analytics : Integrate FTIR or ReactIR to monitor reaction progress in real time.
- Purification protocols : Standardize flash chromatography (e.g., 10–20% EtOAc/hexane gradients) and recrystallization solvents.
- Batch documentation : Record lot numbers of reagents, humidity, and stirring rates to identify variability sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
